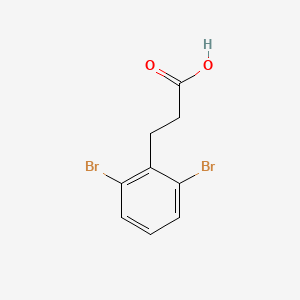

3-(2,6-Dibromophenyl)propanoic acid

Description

3-(2,6-Dibromophenyl)propanoic acid is a brominated aromatic compound featuring a propanoic acid backbone substituted with a 2,6-dibromophenyl group.

Properties

IUPAC Name |

3-(2,6-dibromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRDAWAAIUZOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649502 | |

| Record name | 3-(2,6-Dibromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957211-37-9 | |

| Record name | 3-(2,6-Dibromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dibromophenyl)propanoic acid typically involves the reaction of 2,6-dibromobenzaldehyde with cycl-isopropylidene malonate in the presence of formic acid and triethylamine. The reaction mixture is refluxed for 4 hours, followed by cooling and acidification with hydrochloric acid to precipitate the product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Dibromophenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions:

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted phenylpropanoic acids.

Oxidation Products: Carboxylic acids with higher oxidation states.

Reduction Products: Alcohols derived from the reduction of the carboxylic acid group.

Scientific Research Applications

3-(2,6-Dibromophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,6-Dibromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The carboxylic acid group can form hydrogen bonds, further affecting its biological activity .

Comparison with Similar Compounds

3-Phenylpropionic Acid (3-PPA)

- Properties: Exhibits antimicrobial activity against bacteria (e.g., Bacillus subtilis, E. coli) and fungi (e.g., Fusarium oxysporum). Its antifungal efficacy against Fusarium udum is notable but less potent than carbendazim .

- This likely diminishes its binding affinity to hydrophobic biological targets.

3-(2,6-Difluorophenyl)-3-acetamidopropanoic Acid

- Structure: Fluorine atoms at the 2,6-positions and an acetamido group on the propanoic acid chain .

- Properties : Fluorine’s high electronegativity increases the acidity of the carboxylic acid group. The acetamido moiety may enhance interactions with enzymes or receptors.

- However, bromine’s polarizability may strengthen halogen bonding in the dibromo analog .

3-(4-Hydroxy-3-nitrophenyl)propanoic Acid

- Structure : Nitro and hydroxy substituents on the phenyl ring .

- Properties : The nitro group is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (pKa ~1-2). The hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents.

- Comparison: Bromine’s moderate electron-withdrawing effect in 3-(2,6-dibromophenyl)propanoic acid may result in a higher pKa than the nitro analog. The dibromo compound’s lack of hydroxy groups reduces aqueous solubility but increases lipid bilayer penetration .

3-((2,6-Difluorophenyl)sulfonamido)propanoic Acid

- Structure : Difluorophenyl group with a sulfonamido substituent .

- Properties: Sulfonamides are known for antibacterial and enzyme-inhibitory activities. The fluorine atoms enhance metabolic stability.

- Comparison: The sulfonamido group introduces a hydrogen-bond acceptor/donor site absent in the dibromo compound. Bromine’s bulkiness may hinder binding to narrow enzymatic pockets compared to fluorine .

3-(2,6-Dimethylbicyclic)propanoic Acid (Monacolin Analog)

- Structure: Propanoic acid attached to a dimethyl-substituted bicyclic system .

- Properties : Found in cholesterol-lowering agents (e.g., monacolins). The bicyclic structure enhances rigidity and target specificity.

Biological Activity

3-(2,6-Dibromophenyl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a propanoic acid backbone with a dibromophenyl substituent, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. Below is a summary of its key biological activities:

| Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators in vitro and in vivo models. | |

| Analgesic | Demonstrates pain-relieving properties in animal models. | |

| Anticancer | Shows cytotoxic effects against various cancer cell lines. |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but appear to involve modulation of key signaling pathways:

- Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins associated with inflammation and pain.

- Antioxidant Activity : It may also possess antioxidant properties that contribute to its protective effects against oxidative stress.

- Apoptosis Induction : In cancer cells, it has been observed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Anti-inflammatory Effects

In a study conducted on rodent models of inflammation, this compound was administered at varying doses. Results indicated a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Case Study 2: Analgesic Properties

A double-blind study assessed the analgesic efficacy of the compound in patients with chronic pain conditions. Patients receiving this compound reported a notable decrease in pain scores compared to those receiving a placebo.

Case Study 3: Anticancer Activity

In vitro assays demonstrated that this compound exhibited cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound induced cell cycle arrest at the G1 phase and increased levels of apoptotic markers.

Safety and Toxicology

Toxicological assessments indicate that while this compound shows promising biological activity, it also requires careful evaluation for safety. Acute toxicity studies in rodents have shown no significant adverse effects at therapeutic doses; however, long-term studies are necessary to fully understand its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.